molecular formula C₃H₄Li₂O₆S B1148271 Sulfopyruvic Acid Dilithium Salt CAS No. 103963-67-3

Sulfopyruvic Acid Dilithium Salt

Cat. No.: B1148271
CAS No.: 103963-67-3
M. Wt: 182.01
InChI Key:
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Scientific Research Applications

Sulfopyruvic Acid Dilithium Salt has a wide range of applications in scientific research:

Future Directions

One study suggests that a 3,4-dihydroxybenzoic acid dilithium salt (a type of organic lithium salt) could be used as a cathode additive in lithium-ion batteries, leading to safer and greener batteries . This suggests potential future applications for similar dilithium salts, including Sulfopyruvic Acid Dilithium Salt, in the field of energy storage.

Biochemical Analysis

Biochemical Properties

Sulfopyruvic Acid Dilithium Salt plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfur metabolism pathway. This compound acts as a substrate for these enzymes, facilitating the transfer of sulfur groups to other biomolecules . This interaction is essential for the synthesis of sulfur-containing amino acids and other sulfur-related compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate specific signaling pathways that lead to the upregulation of genes involved in sulfur metabolism . This upregulation enhances the synthesis of sulfur-containing compounds, which are vital for cellular function and overall metabolic health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound can inhibit certain enzymes involved in competing metabolic pathways, thereby redirecting metabolic flux towards sulfur metabolism . Additionally, it can bind to transcription factors, altering gene expression patterns to favor the synthesis of sulfur-containing compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be influenced by factors such as pH and temperature . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained upregulation of sulfur metabolism-related genes, indicating its lasting impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance sulfur metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfur groups to various substrates . This interaction is crucial for maintaining metabolic flux and ensuring the proper synthesis of sulfur-containing compounds. Additionally, this compound can influence metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound is essential for its biochemical activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it participates in sulfur metabolism and energy production. This subcellular localization is essential for the compound’s role in maintaining cellular homeostasis and metabolic health.

Preparation Methods

The preparation of Sulfopyruvic Acid Dilithium Salt typically involves the reaction of pyruvic acid with sulfuric acid, followed by neutralization with lithium hydroxide. The reaction conditions must be carefully controlled to ensure the purity and yield of the final product . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Sulfopyruvic Acid Dilithium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield sulfide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Sulfopyruvic Acid Dilithium Salt can be compared with other similar compounds such as:

  • Sulfopyruvic Acid Sodium Salt
  • Sulfopyruvic Acid Potassium Salt
  • Sulfopyruvic Acid Ammonium Salt

These compounds share similar chemical structures but differ in their cationic components (sodium, potassium, ammonium, etc.). The uniqueness of this compound lies in its specific reactivity and applications, which may vary from those of its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfopyruvic Acid Dilithium Salt involves the reaction of sulfopyruvic acid with lithium hydroxide.", "Starting Materials": [ "Sulfopyruvic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve sulfopyruvic acid in water to form a solution.", "Add lithium hydroxide to the solution and stir until the mixture is homogeneous.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain Sulfopyruvic Acid Dilithium Salt." ] }

CAS No.

103963-67-3

Molecular Formula

C₃H₄Li₂O₆S

Molecular Weight

182.01

Synonyms

2-Oxo-3-sulfo-propanoic Acid Dilithium Salt;  2-Oxo-3-sulfo-propanoic Acid Lithium Salt

Origin of Product

United States

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